molecular formula C11H15Cl2NO B15320111 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride

2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride

Cat. No.: B15320111
M. Wt: 248.15 g/mol
InChI Key: WENHYZOGEYGJEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a chloro-substituted indene ring attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can further modify the indene ring or the aminoethanol moiety.

    Substitution: The chloro group on the indene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indene ring.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethan-1-ol hydrochloride is unique due to its specific combination of a chloro-substituted indene ring and an aminoethanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H15Cl2NO

Molecular Weight

248.15 g/mol

IUPAC Name

2-[(5-chloro-2,3-dihydro-1H-inden-2-yl)amino]ethanol;hydrochloride

InChI

InChI=1S/C11H14ClNO.ClH/c12-10-2-1-8-6-11(13-3-4-14)7-9(8)5-10;/h1-2,5,11,13-14H,3-4,6-7H2;1H

InChI Key

WENHYZOGEYGJEG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)Cl)NCCO.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.